![molecular formula C11H16N2O B3203763 4-(Pyridin-3-ylmethyl)piperidin-4-ol CAS No. 1021414-48-1](/img/structure/B3203763.png)
4-(Pyridin-3-ylmethyl)piperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of a piperidine derivative with a pyridine moiety. Specific synthetic routes may vary, but the core steps typically include cyclization and functional group modifications. Researchers have explored diverse synthetic strategies to access this compound for further investigation .
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-3-ylmethyl)piperidin-4-ol reveals a piperidine ring fused with a pyridine ring. The hydroxyl group at position 4 enhances its solubility and reactivity. The nitrogen atoms in both rings contribute to its biological activity. A visual representation of the structure is essential for understanding its interactions with biological targets .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Researchers have explored its reactivity with electrophiles and nucleophiles. Investigating its behavior under different reaction conditions sheds light on its versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
4-(Pyridin-3-ylmethyl)piperidin-4-ol interacts with specific receptors or enzymes in biological systems. Its mechanism of action may involve modulation of neurotransmitter pathways, ion channels, or enzymatic processes. Further studies are needed to elucidate its precise targets and downstream effects .
Safety and Hazards
Future Directions
: Ambeed, Inc. Product Information : Zhang et al. (2024)IJMS, 24(3), 2937. : Brownish solid, yield 66%, mp > 300°C; IR (KBr): cm−1: 3420 (OH), 3315 (NH), 1670 (C=O), 1620 (C=N); 1H-NMR (DMSO-d6) (ppm): 8.72 (brs, 1H, NH, D2O exchangeable), 8.50 (s, 1H, pyrimidine-H2), 7.58 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.90 (d, J = 8 Hz, 1H, phenyl-H3, H5), 4.76 (brs, 1H, OH, D2O exchangeable), 4.57 (brs, 1H, OH, D2O exchangeable) .
properties
IUPAC Name |
4-(pyridin-3-ylmethyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10/h1-2,5,9,12,14H,3-4,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFNNXIQLNFXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CN=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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